Cas no 1008022-69-2 (8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one)

8-(Trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound featuring a pyrroloquinoxaline core with a trifluoromethyl substituent at the 8-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fused ring system offers a rigid scaffold for selective interactions with biological targets. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery, particularly as a building block for kinase inhibitors or CNS-active compounds. The compound's well-defined reactivity profile and stability under standard conditions make it a reliable intermediate for advanced research and development.
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one structure
1008022-69-2 structure
Product name:8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
CAS No:1008022-69-2
MF:C12H11F3N2O
MW:256.223753213882
MDL:MFCD04124413
CID:5175736

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
    • 8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
    • 8-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
    • Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 1,2,3,3a-tetrahydro-8-(trifluoromethyl)-
    • MLS001195563
    • SMR000550312
    • MDL: MFCD04124413
    • Inchi: 1S/C12H11F3N2O/c13-12(14,15)7-3-4-8-10(6-7)17-5-1-2-9(17)11(18)16-8/h3-4,6,9H,1-2,5H2,(H,16,18)
    • InChI Key: NBGPEBDZHVFZOR-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)N1CCCC1C(N2)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 358
  • Topological Polar Surface Area: 32.299
  • XLogP3: 2.4

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105190-5mg
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 98%
5mg
¥661 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105190-20mg
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 98%
20mg
¥1173 2023-03-01
Key Organics Ltd
11W-0348-1MG
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 >90%
1mg
£37.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105190-10mg
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 98%
10mg
¥924 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105190-25mg
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 98%
25mg
¥1283 2023-03-01
Key Organics Ltd
11W-0348-100MG
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
11W-0348-10MG
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 >90%
10mg
£63.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105190-1mg
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 98%
1mg
¥499 2023-03-01
Ambeed
A889419-1g
8-(Trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
1008022-69-2 90%
1g
$350.0 2024-04-26
Key Organics Ltd
11W-0348-5MG
8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
1008022-69-2 >90%
5mg
£46.00 2025-02-09

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one Related Literature

Additional information on 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Introduction to 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS No. 1008022-69-2)

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by its CAS number 1008022-69-2, belongs to the class of fused ring systems, combining a pyrrole ring with a quinoxaline core. The presence of a trifluoromethyl group at the 8-position introduces electron-withdrawing properties, which can modulate the reactivity and binding affinity of the molecule. Such structural features make it an intriguing candidate for further exploration in drug discovery and medicinal chemistry.

The compound’s name provides insight into its chemical structure. The tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one moiety suggests a seven-membered nitrogen-containing ring system that is further substituted with a hydroxyl group at the 4-position. This particular arrangement of rings and functional groups is not commonly encountered in natural products but has been synthesized through multi-step organic transformations. The trifluoromethyl group’s incorporation is particularly noteworthy, as trifluoromethylation is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives. The compound’s scaffold has been hypothesized to exhibit properties that could make it useful in treating various diseases, including neurological disorders and cancer. Preliminary studies have suggested that this molecule may interact with specific enzymes or receptors involved in these conditions. For instance, the trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its ability to bind to biological targets with high affinity.

One of the most compelling aspects of this compound is its synthetic accessibility. While the exact synthetic route to 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS No. 1008022-69-2) may vary depending on the desired purity and scale of production, modern synthetic methodologies have made it possible to construct such complex molecules efficiently. The use of transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions has streamlined many steps in the synthesis process. Additionally, computational chemistry techniques have been employed to optimize reaction conditions and predict potential side products.

The pharmacokinetic properties of 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are also of great interest. The presence of the trifluoromethyl group can influence both lipophilicity and metabolic stability. This balance is critical for ensuring that a drug candidate remains active in vivo after administration. Studies have shown that trifluoromethyl-substituted compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to their widespread use in drug development programs worldwide.

From a biological perspective,8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS No. 1008022-69-2) has been investigated for its potential role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have explored its derivatives as kinase inhibitors and as modulators of other enzyme systems relevant to disease pathways. For example, trifluoromethyl-containing heterocycles have shown promise in inhibiting certain tyrosine kinases that are overexpressed in cancer cells. By targeting these kinases, such compounds can disrupt signaling pathways that promote tumor growth and survival.

The development of novel therapeutic agents relies heavily on innovative synthetic strategies and an understanding of molecular interactions at a mechanistic level. The case of 8-(trifluoromethyl)-1,2,3a-tetrahydropyrrolo[1a]quinoxalin-4(5H-one) exemplifies how structural modifications can lead to significant changes in biological activity. Researchers continue to refine synthetic routes to improve yield and purity while exploring new derivatives that may exhibit enhanced efficacy or reduced toxicity.

In conclusion,8-(trifluoromethyl)-1a-tetrahydropyrrolo[1a]quinoxalin-4(5H-one) (CAS No. 100802269) represents an exciting area of research within pharmaceutical chemistry, trifluoromethyl-containing heterocycles offer numerous opportunities for drug discovery and development.* Its unique structural features, coupled with promising preliminary biological data, make it a valuable compound for further investigation.* As synthetic methodologies continue to advance,* it is likely that more derivatives will be explored* offering new insights into their pharmacological potential.* The continued study*of such compounds*will contribute significantly*to our understanding*of disease mechanisms*and the development*of novel therapeutic strategies.*

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1008022-69-2)8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
A989394
Purity:99%
Quantity:1g
Price ($):315.0